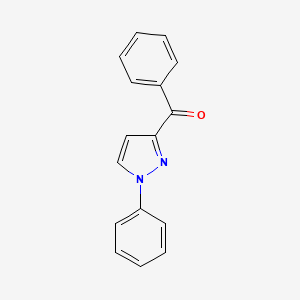
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by its two methyl groups attached at the 4th and 7th positions of the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including polymer science, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research has explored its use in developing pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Benzoxazine-based polymers are valued for their thermal stability, mechanical strength, and resistance to chemicals, making them suitable for advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, certain derivatives have been found to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific methyl substitutions at the 4th and 7th positions, which can influence its chemical reactivity and biological activity. Compared to other benzoxazines, this compound may exhibit different solubility, stability, and interaction with biological targets. For example, the presence of bromine in 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine can enhance its reactivity in certain substitution reactions .
Propriétés
| 141103-92-6 | |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4,7-dimethyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-8-3-4-9-10(7-8)12-6-5-11(9)2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
VCPZYLBOSFKSBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/no-structure.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)


